1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
Description
1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone ring substituted with fluoro, methoxy, and amino groups
Properties
IUPAC Name |
1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-12(2)19-11-17(22)7-4-8-20(16(17)21)10-13-9-14(23-3)5-6-15(13)18/h5-6,9,12,19,22H,4,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWFBJCCYJBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1(CCCN(C1=O)CC2=C(C=CC(=C2)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would regenerate the hydroxyl group.
Scientific Research Applications
1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, while the piperidinone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-5-methoxyphenyl)-2-methylpropan-1-one: Shares the fluoro and methoxy substituents but differs in the core structure.
3-Methoxy-2-methyl-9H-carbazole: Contains a methoxy group but has a different core structure.
Uniqueness
1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is unique due to its combination of functional groups and the piperidinone ring, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
